molecular formula C26H23NO6S2 B2977942 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1357711-54-6

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2977942
CAS RN: 1357711-54-6
M. Wt: 509.59
InChI Key: BWWSVUKCERWOCT-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one” is a complex organic molecule. It is related to a series of compounds that have been synthesized and evaluated for their antitumor activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis process typically involves a Pd-catalyzed C-N cross-coupling .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the formation of C-N bonds via a Pd-catalyzed cross-coupling .

Scientific Research Applications

Anticancer Activity

This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

The compound has been used in detailed structure-activity relationship studies . This has led to the identification of more active analogs and a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .

Cell Cycle Arrest

Mechanistic studies have revealed that the compound can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This makes it a potential candidate for further optimization as an anticancer agent .

Antitumor Evaluation

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Detection of Carcinogenic Heavy Metal Ions

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antitumor activities . Some of these compounds have been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell lines .

Future Directions

The future directions for research on this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further mechanistic studies could also be conducted to better understand how these compounds exert their antitumor effects .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S2/c1-16-3-10-20(11-4-16)35(30,31)25-23(18-6-8-19(34-2)9-7-18)27(26(29)24(25)28)14-17-5-12-21-22(13-17)33-15-32-21/h3-13,23,28H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWSVUKCERWOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)SC)CC4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one

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